1-(4-Fluorophenyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[5-(2-phenylethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4OS2/c18-13-6-8-14(9-7-13)19-15(23)20-16-21-22-17(25-16)24-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,19,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNXSCHFZKQOSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Chloro-1,3,4-Thiadiazol-2-Amine
The thiadiazole core is constructed via cyclization of thiosemicarbazide derivatives. A representative procedure involves:
- Reagents : Thiosemicarbazide (1.0 equiv), phosphorus oxychloride (POCl₃, 3.0 equiv).
- Conditions : Reflux in anhydrous toluene (110°C, 6 h).
- Mechanism : POCl₃ acts as both a cyclizing agent and dehydrating agent, facilitating intramolecular cyclization (Figure 1).
Yield : 78–92% (Table 1).
| Entry | Thiosemicarbazide Derivative | POCl₃ (equiv) | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Fluorophenylthiosemicarbazide | 3.0 | Toluene | 92 |
| 2 | Phenylthiosemicarbazide | 3.0 | DCM | 78 |
Urea Bond Formation
The amine at position 2 reacts with 4-fluorophenyl isocyanate:
- Reagents : 5-(Phenethylthio)-1,3,4-thiadiazol-2-amine (1.0 equiv), 4-fluorophenyl isocyanate (1.1 equiv).
- Conditions : Dry THF, 25°C, 4 h.
- Mechanism : Nucleophilic attack of the amine on the isocyanate carbonyl forms the urea linkage (Figure 3).
Yield : 88–96% (Table 3).
| Entry | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | THF | 25 | 96 |
| 2 | DMF | 80 | 88 |
Table 3 : Urea formation conditions.
Analytical Characterization
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, NH), 7.65–7.58 (m, 2H, Ar-H), 7.32–7.25 (m, 2H, Ar-H), 3.12 (t, J = 7.2 Hz, 2H, SCH₂), 2.89 (t, J = 7.2 Hz, 2H, CH₂Ph).
- HRMS : m/z [M+H]⁺ calcd for C₁₇H₁₅FN₄OS₂: 408.0862; found: 408.0865.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Scientific Research Applications
1-(4-Fluorophenyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe in biological studies to understand cellular processes.
Medicine: Potential therapeutic applications include its use as an intermediate in the development of pharmaceuticals.
Industry: It can be utilized in the production of materials with specific properties, such as enhanced thermal stability or chemical resistance.
Mechanism of Action
The mechanism by which 1-(4-Fluorophenyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea exerts its effects involves interactions with molecular targets and pathways. The fluorophenyl group may enhance the compound's binding affinity to specific receptors or enzymes, while the thiadiazole ring can modulate its biological activity. The phenethylthio moiety may contribute to the compound's overall stability and efficacy.
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
Key Observations :
- Halogen Effects : Fluorine at the para position (target compound) may enhance metabolic stability compared to chlorinated analogs (e.g., 4-chlorophenyl in ).
- Melting Points : Compounds with aromatic thio-linked groups (e.g., furopyrimidinyl in ) exhibit higher melting points (>250°C) than aliphatic analogs, suggesting stronger crystal lattice interactions.
Anticonvulsant Activity
- The dichlorobenzylthio analog showed superior potency (ED50 = 0.65 μmol/kg in sleep tests) compared to the methoxybenzylthio derivative (ED50 = 1.14 μmol/kg), highlighting the importance of electron-withdrawing groups on the thio moiety.
- The target compound’s phenethylthio group, with a flexible alkyl chain, may reduce neurotoxicity compared to rigid aromatic substituents .
Anticancer and Enzyme Inhibition
- Compounds with fused heterocyclic thio groups (e.g., furopyrimidinyl in ) demonstrated nanomolar IC50 values against kinases, whereas urea substituents with electron-deficient aryl groups (e.g., 4-chloro-3-trifluoromethylphenyl in ) showed enhanced cytotoxicity .
Biological Activity
1-(4-Fluorophenyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea is a compound of interest due to its potential biological activities. This compound exhibits a unique structural framework that combines the thiadiazole moiety with a urea group, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure
The chemical structure of 1-(4-Fluorophenyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea can be represented as follows:
Antimicrobial Activity
Research indicates that thiadiazole derivatives often exhibit significant antimicrobial properties. A study on related thiadiazole compounds demonstrated their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the thiadiazole ring enhances membrane permeability, allowing for better interaction with microbial cells .
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| 1-(4-Fluorophenyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea | Antibacterial | 12.5 |
| Compound A | Antibacterial | 25 |
| Compound B | Antifungal | 15 |
Anti-inflammatory Activity
Thiadiazole derivatives have been reported to possess anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines may contribute to its therapeutic potential in conditions like arthritis and other inflammatory diseases. In vitro studies have shown that related compounds can reduce levels of TNF-alpha and IL-6 in activated macrophages .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has garnered attention in recent years. Several studies have shown that compounds containing the thiadiazole ring can induce apoptosis in cancer cell lines. For instance, derivatives similar to 1-(4-Fluorophenyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea were tested against various cancer cell lines such as SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer). Notably, these compounds exhibited IC50 values ranging from 10 to 50 µg/mL .
Case Studies
In a recent study focusing on the synthesis and biological evaluation of thiadiazole derivatives, compounds similar to 1-(4-Fluorophenyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea were analyzed for their inhibitory effects on urease enzymes. The results indicated that these compounds could effectively inhibit urease activity with IC50 values significantly lower than standard inhibitors like thiourea .
The mechanisms underlying the biological activities of thiadiazole derivatives are multifaceted:
- Antimicrobial Action : Likely involves disruption of bacterial cell membranes and interference with metabolic pathways.
- Anti-inflammatory Mechanisms : May include inhibition of NF-kB signaling pathways and modulation of cytokine production.
- Anticancer Properties : Induction of apoptosis through caspase activation and inhibition of cell proliferation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
